molecular formula C20H20 B12080737 4-Cyclohexyl-4'-ethynyl-1,1'-biphenyl

4-Cyclohexyl-4'-ethynyl-1,1'-biphenyl

Cat. No.: B12080737
M. Wt: 260.4 g/mol
InChI Key: YVILYOSMTKIBEF-UHFFFAOYSA-N
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Description

4-Cyclohexyl-4’-ethynyl-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives It features a cyclohexyl group and an ethynyl group attached to the biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-4’-ethynyl-1,1’-biphenyl can be achieved through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions typically include a temperature range of 80-100°C and a reaction time of 12-24 hours.

Industrial Production Methods: Industrial production of 4-Cyclohexyl-4’-ethynyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexyl-4’-ethynyl-1,1’-biphenyl undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The biphenyl core can be reduced to form cyclohexyl-substituted biphenyl derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the biphenyl core are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine and chlorine are used under acidic conditions.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds such as ketones and aldehydes.

    Reduction: Formation of cyclohexyl-substituted biphenyl derivatives.

    Substitution: Formation of halogenated biphenyl derivatives.

Scientific Research Applications

4-Cyclohexyl-4’-ethynyl-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-4’-ethynyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the cyclohexyl group can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to modulate biological processes and exhibit potential pharmacological effects .

Comparison with Similar Compounds

  • 4-Ethyl-4’-ethynyl-1,1’-biphenyl
  • 4-Hexyl-4’-ethynyl-1,1’-biphenyl
  • 4-Cyano-4’-ethynyl-1,1’-biphenyl

Comparison: 4-Cyclohexyl-4’-ethynyl-1,1’-biphenyl is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to other similar compounds.

Properties

Molecular Formula

C20H20

Molecular Weight

260.4 g/mol

IUPAC Name

1-cyclohexyl-4-(4-ethynylphenyl)benzene

InChI

InChI=1S/C20H20/c1-2-16-8-10-18(11-9-16)20-14-12-19(13-15-20)17-6-4-3-5-7-17/h1,8-15,17H,3-7H2

InChI Key

YVILYOSMTKIBEF-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)C2=CC=C(C=C2)C3CCCCC3

Origin of Product

United States

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